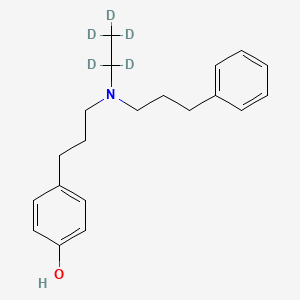

4-Hydroxy Alverine-d5

Description

The Fundamental Role of Deuteration in Scientific Inquiry

Deuteration is a specific form of stable isotope labeling where one or more hydrogen atoms (H) in a molecule are replaced by deuterium (B1214612) (D), a heavy isotope of hydrogen. clearsynth.com Although this substitution of a proton with a proton and a neutron is a subtle molecular modification, it imparts unique properties to the compound without significantly altering its fundamental chemical structure or pharmacological profile. clearsynth.comsplendidlab.com Deuterium is a stable, non-radioactive isotope, making it safe for a wide range of applications. splendidlab.com

A key principle underlying the utility of deuteration is the "kinetic isotope effect" (KIE). clearsynthdiscovery.comscielo.org.mx The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). splendidlab.com Consequently, the C-D bond is more resistant to enzymatic cleavage, which can lead to a slower rate of metabolism for deuterated compounds compared to their non-deuterated counterparts. splendidlab.comclearsynthdiscovery.com This characteristic makes deuterated molecules powerful probes for elucidating reaction mechanisms, studying metabolic pathways, and investigating drug interactions in fields ranging from organic chemistry to medicinal chemistry and biochemistry. clearsynth.com

Methodological and Mechanistic Advantages of Deuterated Compounds in Translational Research

The application of deuteration in translational research offers significant methodological and mechanistic advantages, which are exemplified by the use of compounds like 4-Hydroxy Alverine-d5. clearsynthdiscovery.comresearchgate.net this compound is the deuterium-labeled analogue of 4-Hydroxy Alverine (B1665750), the primary active metabolite of the spasmolytic drug Alverine. veeprho.com The strategic replacement of hydrogen with deuterium can improve the pharmacokinetic profile of a drug, potentially leading to increased metabolic stability, a longer biological half-life, and higher bioavailability. clearsynthdiscovery.comresearchgate.net Furthermore, by slowing metabolic processes, deuteration can reduce the formation of undesirable or toxic metabolites, thereby enhancing the safety profile of a therapeutic agent. clearsynthdiscovery.comresearchgate.net

Stable isotope labeling is an exceptionally powerful tool for mapping intricate biochemical pathways. creative-proteomics.comcore.ac.uk By introducing a labeled tracer, researchers can follow its conversion through various metabolic steps, identifying downstream metabolites and quantifying metabolic fluxes. The metabolism of Alverine serves as a pertinent example. Following oral administration, Alverine is rapidly absorbed and extensively metabolized, primarily via hydroxylation by cytochrome P450 enzymes to form its main active metabolite, 4-Hydroxy Alverine. nih.govmims.com This metabolite is then subject to further conversion, including glucuronidation.

Studies have shown that the parent drug, Alverine, accounts for only about 3% of the drug-related compounds in circulation, whereas its metabolite, 4-Hydroxy Alverine (both free and conjugated), constitutes approximately 94%. nih.govnih.govresearchgate.net This highlights the metabolic dominance of 4-Hydroxy Alverine. The use of a deuterated standard like this compound allows researchers to precisely track and quantify these metabolic transformations, providing clear insights into the drug's disposition. acs.orgnih.gov

| Compound | Role in Pathway | Relative Systemic Exposure (AUC) | Key Metabolic Process |

|---|---|---|---|

| Alverine | Parent Drug | ~3% nih.govnih.gov | Hydroxylation nih.gov |

| 4-Hydroxy Alverine | Primary Active Metabolite | ~94% (Total) nih.govnih.gov | Glucuronidation |

| 4-Hydroxy Alverine Glucuronide | Secondary Metabolite | Excretion Pathway |

In the field of quantitative bioanalysis, stable isotope-labeled compounds are considered the gold standard for use as internal standards, particularly in methods utilizing liquid chromatography-mass spectrometry (LC-MS/MS). scispace.comnih.govnih.gov An internal standard is added to a sample at a known concentration to correct for variability during sample processing and analysis. scispace.com A deuterated compound, such as this compound, is an ideal internal standard because its chemical and physical properties are nearly identical to the non-labeled analyte (4-Hydroxy Alverine). scispace.comnih.gov

This similarity ensures that the standard and the analyte behave almost identically during extraction, chromatography, and ionization, thus effectively compensating for any matrix effects or fluctuations in instrument performance. scispace.com However, the mass difference between the deuterated standard and the analyte allows them to be distinguished by the mass spectrometer. scielo.org.mx This stable-isotope dilution (SID) methodology provides the highest possible analytical specificity and precision for quantitative determinations. nih.govnih.gov The development of specific HPLC-MS/MS protocols for the simultaneous determination of Alverine and its metabolites, including 4-Hydroxy Alverine, has been crucial for detailed pharmacokinetic studies. nih.govresearchgate.net

| Compound | Molecular Formula | Molecular Weight (g/mol) | Role in Bioanalysis |

|---|---|---|---|

| 4-Hydroxy Alverine | C₂₀H₂₇NO | 297.44 | Analyte (Target Compound) |

| This compound | C₂₀H₂₂D₅NO | 302.47 scbt.com | Internal Standard synzeal.com |

Structure

3D Structure

Properties

IUPAC Name |

4-[3-[1,1,2,2,2-pentadeuterioethyl(3-phenylpropyl)amino]propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO/c1-2-21(16-6-10-18-8-4-3-5-9-18)17-7-11-19-12-14-20(22)15-13-19/h3-5,8-9,12-15,22H,2,6-7,10-11,16-17H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJBZUMLJSLQMF-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Analytical Characterization of 4 Hydroxy Alverine D5

Strategic Approaches to Deuterium (B1214612) Labeling for Pharmaceutical Analogs

The introduction of deuterium into drug molecules is a key strategy for several applications in pharmaceutical research. rsc.org Deuterated compounds are essential as internal standards in bioanalytical methods, aiding in the accurate quantification of the parent drug in biological matrices. princeton.eduthalesnano.com The heavier isotope allows for clear differentiation in mass spectrometric analysis, minimizing matrix effects. princeton.edu

Several methods exist for deuterium labeling, each with its own advantages and applications:

Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of protium (B1232500) (¹H) with deuterium (²H). princeton.edu Advances in transition metal-catalyzed HIE have enabled single-step deuteration, which is highly efficient. princeton.edu

Reduction of Precursors: A common approach involves the multi-step synthesis where halogenated or unsaturated precursors of the drug are reduced using a deuterium source. princeton.edu

Photoredox Catalysis: This modern technique uses light to mediate a hydrogen atom transfer, allowing for the selective installation of deuterium at specific sites, such as α-amino sp³ C-H bonds, using deuterated water (D₂O) as the isotope source. princeton.edu

Electrochemical Methods: Electrocatalytic splitting of heavy water (D₂O) provides a pathway for forming carbon-deuterium (C-D) bonds under mild conditions. oaepublish.com

The choice of labeling strategy depends on the desired location of the deuterium atoms, the complexity of the target molecule, and the required isotopic enrichment. For use as an internal standard, a high degree of deuteration (ideally more than four deuterium atoms per molecule) and low levels of the unlabeled compound are desirable to prevent spectral overlap in mass spectrometry. princeton.edu

Advanced Synthetic Routes for 4-Hydroxy Alverine-d5 Production

The synthesis of this compound involves the specific incorporation of five deuterium atoms. Based on its chemical structure, 4-(3-((Ethyl-d5)(3-phenylpropyl)amino)propyl)phenol, the deuterium atoms are located on the ethyl group attached to the nitrogen atom. synzeal.com

A plausible synthetic route would involve the reaction of a suitably protected precursor of 4-hydroxy-N-(3-phenylpropyl)propan-1-amine with a deuterated ethylating agent. A common and effective method for introducing a d5-ethyl group is through the use of d5-ethyl iodide or d5-ethyl bromide in the presence of a base.

The general synthetic approach can be outlined as follows:

Synthesis of the Precursor: The backbone of the molecule, 4-hydroxy-N-(3-phenylpropyl)propan-1-amine, would be synthesized first. This could involve the reductive amination of 3-phenylpropanal (B7769412) with 3-(4-hydroxyphenyl)propan-1-amine.

Deuterated Ethylation: The secondary amine of the precursor is then alkylated using a deuterated ethylating agent. The reaction would likely be carried out in an appropriate solvent with a non-nucleophilic base to facilitate the N-alkylation.

Table 1: Potential Reagents for the Synthesis of this compound

| Step | Reagent | Purpose |

| Precursor Synthesis | 3-phenylpropanal and 3-(4-hydroxyphenyl)propan-1-amine | Formation of the core amine structure |

| Deuteration | Ethyl-d5 iodide or Ethyl-d5 bromide | Introduction of the deuterated ethyl group |

| Reaction Condition | Non-nucleophilic base (e.g., Diisopropylethylamine) | To facilitate the N-alkylation reaction |

Rigorous Analytical Characterization for Isotopic Purity and Structural Integrity

Following synthesis, it is crucial to thoroughly characterize this compound to ensure its isotopic purity and confirm that the deuterium atoms have been incorporated at the correct positions. bvsalud.orgrsc.org This is a critical quality attribute for deuterated drugs and internal standards. bvsalud.org A combination of mass spectrometry and spectroscopic techniques is typically employed for this purpose. rsc.org

Mass Spectrometry-Based Purity Assessment

Mass spectrometry (MS) is a primary tool for determining the isotopic enrichment of deuterated compounds. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between isotopologues (molecules that differ only in their isotopic composition). rsc.orgnih.gov

The process generally involves:

Full Scan MS Analysis: A full scan mass spectrum is acquired to identify the molecular ion of this compound. rsc.org The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be higher than that of the unlabeled 4-Hydroxy Alverine (B1665750) due to the five deuterium atoms.

Isotopic Distribution Analysis: The relative abundance of the different isotopologues (d0 to d5) is measured. nih.gov This allows for the calculation of the isotopic purity, which is the percentage of the desired d5 species. rsc.org For instance, in a study quantifying alverine and its metabolites, d5-alverine was used as an internal standard, and its product ion mass spectrum was analyzed. researchgate.net

Table 2: Expected Mass Spectrometric Data for 4-Hydroxy Alverine and its d5 Analog

| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |

| 4-Hydroxy Alverine | C₂₀H₂₇NO | 298.2 |

| This compound | C₂₀H₂₂D₅NO | 303.2 |

Data derived from theoretical calculations and literature values for similar compounds. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this analysis. nih.gov It allows for the separation of the deuterated compound from any impurities before mass analysis, ensuring accurate quantification of isotopic purity. acs.org

Spectroscopic Confirmation of Deuterium Incorporation

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the ethyl group would be absent or significantly reduced in intensity. studymind.co.uk This provides direct evidence of deuterium substitution at that position.

²H NMR (Deuterium NMR): A ²H NMR spectrum would show a signal at the chemical shift corresponding to the deuterated ethyl group, confirming the presence and location of the deuterium.

¹³C NMR (Carbon-13 NMR): The carbon signals of the deuterated ethyl group in the ¹³C NMR spectrum will show a characteristic splitting pattern (a multiplet) due to coupling with deuterium, and their chemical shifts may be slightly altered compared to the unlabeled compound.

The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its suitability for its intended use in pharmaceutical research. rsc.org

Development and Validation of Advanced Bioanalytical Assays Utilizing 4 Hydroxy Alverine D5

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the simultaneous determination of Alverine (B1665750) and 4-Hydroxy Alverine in biological samples due to its high sensitivity and selectivity. nih.govnih.govresearchgate.net The use of a deuterated internal standard, such as Alverine-d5, further enhances the accuracy and precision of these methods. researchgate.netresearchgate.net

Optimization of Chromatographic Separation Parameters for Alverine and its Metabolites

Achieving optimal chromatographic separation of Alverine, 4-Hydroxy Alverine, and the internal standard is a critical first step in method development. This involves a systematic evaluation of various parameters to ensure baseline resolution, symmetrical peak shapes, and a short run time. Key parameters that are typically optimized include the choice of the analytical column, the composition of the mobile phase, the flow rate, and the column temperature.

Several studies have detailed successful chromatographic conditions. For instance, one method utilized a Symmetry Shield RP18 column (150 mm × 3.9 mm, 5 µm) with a mobile phase consisting of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) (65:35, v/v). nih.govresearchgate.net Another approach employed a Hypersil GOLD C18 column (50 mm x 4.6 mm, 5 µm) with an isocratic mobile phase, achieving a rapid total run time of 1.5 minutes. nih.govresearchgate.netsigmaaldrich.com The selection of a reversed-phase column is common for these analytes. The mobile phase composition, often a mixture of an organic solvent like acetonitrile and an aqueous buffer such as ammonium formate, is adjusted to achieve the desired retention times and peak separation. researchgate.netmostwiedzy.pl The pH of the aqueous phase can also be a critical factor. researchgate.net

Table 1: Examples of Optimized Chromatographic Parameters

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Analytical Column | Symmetry Shield RP18 (150 mm × 3.9 mm, 5 µm) researchgate.net | Hypersil GOLD C18 (50 mm x 4.6 mm, 5 µm) researchgate.netsigmaaldrich.com |

| Mobile Phase | Acetonitrile and 10 mM ammonium formate (65:35, v/v) researchgate.net | Isocratic mobile phase researchgate.netsigmaaldrich.com |

| Flow Rate | 0.9 mL/min researchgate.net | Not Specified |

| Column Temperature | 40 °C researchgate.net | Not Specified |

| Injection Volume | 5.0 µL researchgate.net | Not Specified |

| Total Run Time | Not Specified | 1.5 min researchgate.netsigmaaldrich.com |

Principles and Application of Multiple Reaction Monitoring (MRM) for Quantification

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity required for quantifying analytes in complex biological matrices. nih.govresearchgate.netsigmaaldrich.com This technique involves two stages of mass analysis. In the first stage, the precursor ion (the protonated molecule, [M+H]+) of the analyte is selected. This ion is then fragmented in a collision cell, and a specific product ion is selected in the second stage of mass analysis and detected. The transition from the precursor ion to the product ion is highly specific to the analyte of interest.

For Alverine, a common MRM transition is m/z 282.3 → 91.11. researchgate.net For its metabolite, 4-Hydroxy Alverine (also referred to as para-hydroxy Alverine or monohydroxy Alverine), the transition is typically m/z 298.2 → 107.0 or m/z 298.3 → 106.9. researchgate.netresearchgate.net The corresponding deuterated internal standard, Alverine-d5, is monitored using the transition m/z 287.3 → 91.0. researchgate.net The use of positive electrospray ionization (ESI) is common for these compounds. nih.govresearchgate.netsigmaaldrich.com By monitoring these specific transitions, the instrument can selectively quantify the analytes even in the presence of other co-eluting substances from the biological matrix. researchgate.net

Table 2: MRM Transitions for Alverine and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Alverine (ALV) | 282.3 | 91.11 | researchgate.net |

| 4-Hydroxy Alverine (PHA) | 298.2 | 107.0 | researchgate.net |

| Alverine-d5 (Internal Standard) | 287.3 | 91.0 | researchgate.net |

Quantitative Assay Validation in Complex Biological Matrices

Once the LC-MS/MS method is developed, it must undergo a rigorous validation process to ensure its reliability and suitability for its intended purpose, following guidelines from regulatory authorities. nih.govwoah.org This validation encompasses several key parameters.

Evaluation of Analytical Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. Both are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. clinicaltrial.be

Validation studies for Alverine and 4-Hydroxy Alverine assays have demonstrated excellent accuracy and precision. For example, one study reported intra-day and inter-day accuracy ranging from 94.00% to 96.00%, with a coefficient of variation (%CV) for precision between 0.48% and 4.15% for both analytes. nih.gov Another study found inter-run and intra-run precision values to be within 6.3% and 3.7% for Alverine, and 6.3% and 3.2% for 4-Hydroxy Alverine at the LLOQ level. nih.govresearchgate.net These results indicate that the methods are both accurate and reproducible. nih.gov

Table 3: Summary of Accuracy and Precision Data

| Parameter | Alverine | 4-Hydroxy Alverine | Reference |

|---|---|---|---|

| Intra-day and Inter-day Accuracy | 94.00% - 96.00% | 94.00% - 96.00% | nih.gov |

| Intra-day and Inter-day Precision (%CV) | 0.48% - 4.15% | 0.48% - 4.15% | nih.gov |

| Inter-run Precision at LLOQ (%CV) | within 6.3% | within 6.3% | nih.govresearchgate.net |

| Intra-run Precision at LLOQ (%CV) | within 3.7% | within 3.2% | nih.govresearchgate.net |

Assessment and Mitigation of Matrix Effects using Deuterated Internal Standards

Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting components of the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. myadlm.orgnih.gov These effects can compromise the accuracy and reproducibility of the assay. nih.gov The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-Hydroxy Alverine-d5 or Alverine-d5, is the most effective way to mitigate matrix effects. myadlm.orgnih.gov

A SIL-IS is chemically identical to the analyte and co-elutes with it, meaning it experiences the same matrix effects. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement is effectively canceled out. Studies have demonstrated the successful use of Alverine-d5 to compensate for matrix effects in the quantification of Alverine and 4-Hydroxy Alverine. nih.govresearchgate.net The IS-normalized matrix factor, a measure of the matrix effect, has been reported to be close to 1 (ranging from 0.982 to 1.009), indicating that the matrix effect is negligible after normalization. nih.govresearchgate.net

Investigation of Analyte Stability and Potential Interconversion in Biological Samples

Ensuring the stability of the analytes in the biological matrix under various storage and processing conditions is a critical component of assay validation. wuxiapptec.comcelegence.com Stability is typically assessed under different conditions, including short-term at room temperature, long-term frozen storage, and after freeze-thaw cycles. nih.govcelegence.com

For Alverine and its metabolites, stability has been evaluated in human plasma. Stock solutions of the analytes and the internal standard have been found to be stable at room temperature for short periods and at 5°C for longer durations. nih.gov In a study assessing the stability of spiked plasma sample extracts, Alverine, 4-Hydroxy Alverine, and another metabolite, N-desethyl alverine, were stable for up to 96 hours when stored at 10°C. nih.gov It is also important to investigate the potential for interconversion between the parent drug and its metabolites during sample handling and storage, although this has not been reported as a significant issue for Alverine.

Investigations into the Metabolism of Alverine and the Role of 4 Hydroxy Alverine D5 As a Metabolic Probe

Unraveling the Primary Metabolic Pathways of Alverine (B1665750)

Alverine undergoes rapid and extensive metabolism following oral administration. drugbank.comunict.itmims.com Investigations into its biotransformation have been crucial for understanding its pharmacokinetic profile. After being absorbed from the gastrointestinal tract, alverine is quickly converted into its primary active metabolite and subsequently into other secondary metabolites. drugbank.comunict.itmims.comhpra.ie These metabolites are characterized by high renal clearance, suggesting they are eliminated through active renal secretion. drugbank.comhpra.iemedicines.org.uk

Research has identified hydroxylation as the principal and most dominant metabolic pathway for alverine. nih.govresearchgate.net This biotransformation is primarily mediated by cytochrome P450 (CYP450) enzymes. patsnap.com Studies conducted in healthy volunteers have confirmed that the conversion of the parent drug to its hydroxylated form is the most significant metabolic process. nih.govnih.govdntb.gov.ua Interestingly, this hydroxylation pathway has been shown to be particularly susceptible to outlying performance and variability among certain populations, such as Caucasians. nih.govresearchgate.net This variability may be linked to genetic polymorphisms in the enzymes responsible for the metabolic process.

The primary product of the hydroxylation pathway is 4-Hydroxy Alverine, which is considered the main active metabolite of alverine. mims.commims.com The significance of this metabolite is underscored by its prevalence in systemic circulation compared to the parent compound. Pharmacokinetic studies have revealed that the parent alverine accounts for only about 3% of the total alverine-related substances in the bloodstream. nih.govnih.govdntb.gov.ua In stark contrast, the total exposure to 4-Hydroxy Alverine, including its free form and its glucuronide conjugate, constitutes approximately 94% of all alverine-related moieties in circulation. nih.govnih.govdntb.gov.ua This finding highlights that the biological activity and pharmacokinetic profile of alverine are largely dictated by its primary metabolite, 4-Hydroxy Alverine.

The table below summarizes the relative exposure and key pharmacokinetic parameters of alverine and its primary metabolite.

| Compound | Relative Exposure in Circulation | Median Tmax (Time to Peak Plasma Concentration) | Elimination Half-Life |

| Alverine | ~3% | 0.75 - 1.5 hours | ~0.8 hours |

| 4-Hydroxy Alverine (Total) | ~94% | 1.0 - 1.5 hours | ~5.7 hours |

| Data compiled from sources: mims.commedicines.org.uknih.gov |

Identification of Hydroxylation as a Dominant Biotransformation Pathway

Application of Deuterium (B1214612) Kinetic Isotope Effects in Understanding Metabolic Rates

The use of stable isotopes, such as deuterium (²H), is a powerful tool in pharmaceutical research for investigating reaction mechanisms and metabolic pathways. medchemexpress.comwikipedia.org Replacing a hydrogen atom with a deuterium atom in a drug molecule creates what is known as a deuterated drug. wikipedia.org This substitution can lead to a phenomenon called the deuterium kinetic isotope effect (KIE), which can significantly alter the rate of drug metabolism. wikipedia.orgdovepress.comresearchgate.net

The KIE arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. portico.org Consequently, more energy is required to break a C-D bond, causing chemical reactions where this bond cleavage is the rate-determining step to proceed more slowly. portico.org Many drug metabolism processes, particularly oxidative reactions catalyzed by cytochrome P450 enzymes, involve the cleavage of a C-H bond. researchgate.netportico.org By strategically placing deuterium at a site of metabolic attack, the rate of metabolism can be decreased, potentially leading to a longer drug half-life and increased systemic exposure. wikipedia.orgdovepress.com This principle is applied in metabolic studies to probe the mechanisms and rates of biotransformation.

In Vitro and Ex Vivo Metabolic Profiling utilizing 4-Hydroxy Alverine-d5 as a Tracer

This compound is a stable isotope-labeled version of 4-Hydroxy Alverine. chemicalbook.com In this context, it serves as a crucial analytical tool, or metabolic probe, for in vitro and ex vivo studies. pharmaffiliates.com The use of such labeled compounds allows researchers to accurately trace and quantify metabolites in complex biological matrices like plasma. smolecule.comveeprho.com

In metabolic profiling, this compound can be used as an internal standard in sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The development of these methods has enabled the precise and simultaneous quantification of the parent drug alverine and its key metabolites, including 4-Hydroxy Alverine, 4-Hydroxy Alverine glucuronide, and N-desethyl alverine. nih.govdntb.gov.ua The use of a stable isotope-labeled internal standard improves the accuracy and reliability of pharmacokinetic studies by correcting for variations during sample preparation and analysis. veeprho.com

For instance, a validated LC-MS/MS method for the quantification of alverine and its active metabolite para-hydroxy alverine (4-Hydroxy Alverine) in human plasma utilized alverine-d5 as the internal standard. researchgate.net This highlights the practical application of deuterated analogs in bioequivalence and pharmacokinetic research. The table below details parameters from such an analytical method.

| Analytical Parameter | Details |

| Method | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |

| Internal Standard | Alverine-d5 |

| Sample Preparation | Solid Phase Extraction (SPE) |

| Column | Symmetry Shield RP18 (150 mm × 3.9 mm, 5µm) |

| Linear Range | 100–10,000 pg/mL for both Alverine and para-Hydroxy Alverine |

| Overall Recovery | 83.5% for Alverine; 86.2% for para-Hydroxy Alverine |

| Data compiled from source: researchgate.net |

By using this compound and similar labeled compounds, researchers can conduct detailed metabolic investigations without resorting to radioactive tracers, enhancing the safety and feasibility of these studies. smolecule.com

Preclinical Pharmacokinetic and Disposition Studies Employing 4 Hydroxy Alverine D5

Methodological Contributions to Preclinical Pharmacokinetic Characterization in Non-Human Systems

In preclinical pharmacokinetic studies, accurate quantification of drug and metabolite concentrations in biological matrices is paramount. 4-Hydroxy Alverine-d5, a deuterated version of the primary active metabolite of alverine (B1665750), has been instrumental as an internal standard in the development and validation of highly sensitive bioanalytical methods. medchemexpress.comnih.govnih.govnih.gov The use of stable isotope-labeled internal standards is a gold standard in mass spectrometry-based bioanalysis, as they exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring reliable and accurate quantification. bioanalysis-zone.com

The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of alverine and its metabolites often employs this compound. nih.govnih.govnih.gov These methods are crucial for delineating the pharmacokinetic profiles of alverine and its metabolites in various preclinical species. The use of d5-alverine and d5-4-hydroxy alverine as internal standards allows for precise and accurate measurements, even at low plasma concentrations. nih.govnih.govnih.gov The matrix factors for alverine/d5-alverine and 4-hydroxy alverine/d5-4-hydroxy alverine have been shown to be close to one, indicating no significant ion suppression or enhancement from the biological matrix, which is a critical parameter for a reliable bioanalytical assay. nih.gov

Table 1: Application of this compound in Bioanalytical Methods

| Analytical Technique | Application | Role of this compound | Species (inferred for preclinical context) |

| HPLC-MS/MS | Quantification of alverine and its metabolites | Internal Standard | Rat, Dog, Monkey (Typical preclinical models) |

| LC-MS/MS | Bioequivalence studies | Internal Standard | Not specified, but applicable to preclinical models |

Exploration of Metabolite Disposition and Elimination in Experimental Models

Alverine undergoes extensive metabolism in the body, with hydroxylation to 4-hydroxy alverine being a primary and crucial pathway. nih.govnih.govnih.govresearchgate.net Studies in humans have revealed that the parent compound, alverine, accounts for a mere 3% of the circulating alverine-related substances, while the total 4-hydroxy alverine (both free and conjugated) constitutes approximately 94%. nih.govnih.govnih.govresearchgate.net This highlights the significance of understanding the disposition and elimination of this major active metabolite.

Information from European Medicines Agency reviews suggests that following oral administration, alverine is rapidly converted to its primary active metabolite, which is then further metabolized. The renal clearance of all metabolites is reported to be high, indicating active renal secretion as a significant elimination pathway. nih.gov Preclinical studies in animal models are critical to confirm and elaborate on these pathways, and the availability of this compound is a key enabler for the accurate quantification required for such assessments.

Table 2: Reported Metabolic Profile of Alverine in Circulation (Human Data)

| Compound | Percentage of Total Circulating Alverine-Related Moieties |

| Alverine | 3% |

| Total 4-Hydroxy Alverine (free and conjugated) | 94% |

Comparative Analysis of Metabolic Stability of Deuterated and Non-Deuterated Analogs in Preclinical Contexts

Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), can significantly impact the metabolic stability of a drug. nih.govbioanalysis-zone.comresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.gov This can lead to a longer biological half-life and altered pharmacokinetic profile of the deuterated compound compared to its non-deuterated counterpart. nih.govresearchgate.net

While direct comparative metabolic stability studies between this compound and 4-Hydroxy Alverine in preclinical systems like liver microsomes or hepatocytes are not publicly documented, the principles of drug deuteration suggest that this compound would likely exhibit increased metabolic stability. nih.govnuvisan.com This increased stability would be most pronounced if the deuteration has occurred at a site of metabolic modification. Such studies are crucial in drug discovery to potentially develop "soft drugs" or to modulate the pharmacokinetic properties of a lead compound.

In vitro metabolic stability assays using liver microsomes or hepatocytes from various species (e.g., mouse, rat, dog, monkey) are standard preclinical tools to predict in vivo clearance. nuvisan.com A comparative study using these systems would provide valuable data on the intrinsic clearance of 4-Hydroxy Alverine versus its d5 analog.

Table 3: Theoretical Comparison of Metabolic Properties

| Property | 4-Hydroxy Alverine | This compound (Predicted) | Rationale |

| Metabolic Rate | Normal | Potentially Slower | Stronger C-D bond at metabolic sites |

| Biological Half-life | Standard | Potentially Longer | Reduced rate of metabolic clearance |

| Intrinsic Clearance | Higher | Potentially Lower | Slower enzymatic degradation |

This table is based on the general principles of deuteration effects on drug metabolism and is not derived from direct experimental comparison of 4-Hydroxy Alverine and its d5 analog found in the search results.

Mechanistic Insights and Theoretical Considerations of Deuterated Metabolites in Biochemical Processes

Theoretical Framework of Deuterium (B1214612) Kinetic Isotope Effects on Enzyme Catalysis

The substitution of hydrogen (H) with its heavier isotope, deuterium (D), can significantly influence the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov This effect arises primarily from the difference in the zero-point vibrational energy of a carbon-hydrogen (C-H) bond compared to a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. nih.govlibretexts.org

In enzyme-catalyzed reactions, particularly those involving the cleavage of a C-H bond in the rate-determining step, the KIE can be a powerful tool for mechanistic elucidation. nih.gov The magnitude of the primary KIE, expressed as the ratio of the reaction rate for the hydrogen-containing substrate (kH) to the deuterium-containing substrate (kD), can provide insights into the transition state of the reaction. nih.gov A significant KIE (typically kH/kD > 2) suggests that the C-H bond is being broken in the rate-limiting step. nih.gov

The metabolism of Alverine (B1665750) to its active metabolite, 4-Hydroxy Alverine, is primarily mediated by cytochrome P450 (CYP) enzymes and involves the hydroxylation of the aromatic ring. nih.govresearchgate.net This enzymatic reaction involves the abstraction of a hydrogen atom. Therefore, the use of a deuterated Alverine analog, which would be metabolized to 4-Hydroxy Alverine-d5, is expected to exhibit a KIE. The theoretical impact of deuteration on reaction rates is a fundamental concept in understanding the metabolism of such compounds.

| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Implication for Enzyme Catalysis |

| Bond Dissociation Energy | Weaker | Stronger libretexts.org | Higher activation energy required to break the C-D bond. |

| Vibrational Frequency | Higher | Lower nih.gov | Contributes to the difference in zero-point energy. |

| Reaction Rate | Faster | Slower libretexts.org | Leads to the observable kinetic isotope effect (kH/kD > 1). |

Application of Deuterated Analogs in Delineating Reaction Mechanisms and Enzyme-Substrate Interactions

Deuterated analogs of drug molecules are invaluable tools in mechanistic studies of drug metabolism. acs.orgjuniperpublishers.com By strategically placing deuterium atoms at sites of metabolic transformation, researchers can probe the involvement of specific C-H bonds in the enzymatic reaction. The observation of a KIE can confirm that a particular position is a site of metabolism and that the cleavage of the C-H bond at that position is a rate-determining step. nih.gov

In the context of Alverine metabolism, the use of an Alverine-d5 precursor would lead to the formation of this compound. By comparing the rate of formation of 4-Hydroxy Alverine from the non-deuterated parent drug with the rate of formation of this compound from the deuterated analog, a KIE could be determined. This would provide direct evidence for the role of C-H bond cleavage in the hydroxylation of Alverine by CYP enzymes.

Furthermore, the magnitude of the KIE can offer insights into the geometry of the enzyme's active site and the nature of the enzyme-substrate interactions. acs.orgresearchgate.net A large KIE may suggest a well-ordered transition state where the hydrogen atom is effectively transferred. Conversely, a smaller KIE might indicate that other steps in the catalytic cycle, such as substrate binding or product release, are partially or fully rate-limiting. researchgate.net

The study of deuterated analogs can also reveal "metabolic switching," where the slowing of metabolism at a deuterated site can lead to an increase in metabolism at other sites. juniperpublishers.com This provides a more complete picture of the metabolic pathways of a drug.

Advanced Spectroscopic Techniques for Mechanistic Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural and mechanistic elucidation of chemical and biochemical processes. nih.govnumberanalytics.comnumberanalytics.com In the study of deuterated metabolites like this compound, NMR offers several advantages.

Deuterium (2H) NMR: This technique directly observes the deuterium nuclei, providing a distinct signal for the deuterated positions in the molecule. The chemical shift and coupling constants in the 2H NMR spectrum can confirm the site of deuteration and provide information about the chemical environment of the deuterium atoms.

Proton (1H) and Carbon-13 (13C) NMR: The absence of signals in the 1H NMR spectrum at the sites of deuteration provides clear evidence of deuterium incorporation. In the 13C NMR spectrum, the carbon atom attached to a deuterium will exhibit a characteristic multiplet signal due to C-D coupling, and its chemical shift will be slightly upfield compared to the corresponding C-H carbon.

Reaction Monitoring: NMR spectroscopy can be used to monitor the progress of enzymatic reactions in real-time. numberanalytics.comresearchgate.net By acquiring spectra at different time points, it is possible to follow the disappearance of the deuterated Alverine substrate and the appearance of the this compound metabolite. This allows for the determination of reaction kinetics and the calculation of the KIE.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in the complete structural assignment of the metabolite and provide more detailed insights into the enzyme-substrate interactions.

| NMR Technique | Relevant Parameter | Information Gained |

| Deuterium (2H) NMR | Chemical Shift | Confirms the location of the deuterium label. |

| Proton (1H) NMR | Signal Disappearance | Indicates the position of deuterium substitution. |

| Carbon-13 (13C) NMR | C-D Coupling, Isotope Shift | Confirms deuteration and provides information on the electronic environment. |

| Reaction Kinetics by NMR | Signal Intensity vs. Time | Allows for the determination of reaction rates and the kinetic isotope effect. |

Emerging Research Frontiers and Future Directions for 4 Hydroxy Alverine D5 and Other Deuterated Metabolites

Integration of Deuterated Metabolites in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmedchemexpress.comsmolecule.com Deuterated metabolites are proving to be invaluable assets in this integrative approach.

Contributions to Metabolomics and Flux Analysis

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state. nih.gov Stable isotope labeling, including the use of deuterium (B1214612), is a cornerstone of advanced metabolomics, enabling precise metabolite identification, absolute quantification, and the dynamic tracking of metabolic pathways. nih.govresearchgate.net

4-Hydroxy Alverine-d5, a deuterated analog of a primary metabolite of the spasmolytic drug Alverine (B1665750), serves as an ideal internal standard in pharmacokinetic studies. researchgate.netcdnsciencepub.com Its utility lies in its chemical similarity to the endogenous metabolite, allowing for accurate quantification in biological matrices. nih.gov The introduction of deuterium atoms results in a distinct mass shift, readily detectable by mass spectrometry, without significantly altering the compound's chemical properties. nih.gov This ensures that it behaves similarly to the non-deuterated version during sample extraction and analysis, a critical factor for reliable quantification.

Beyond serving as standards, deuterated compounds are instrumental in metabolic flux analysis, which measures the rates of metabolic reactions. clearsynth.com By introducing a deuterated substrate into a biological system, researchers can trace the path of the deuterium atoms through various metabolic pathways, providing a dynamic view of cellular metabolism that is not achievable with static metabolite measurements alone. researchgate.netclearsynth.com

Table 1: Applications of Deuterated Metabolites in Metabolomics and Flux Analysis

| Application | Description | Example Compound |

| Internal Standard | A known quantity of the deuterated compound is added to a biological sample to correct for variations in sample preparation and analysis, enabling accurate quantification of the non-deuterated analyte. | This compound |

| Metabolic Tracer | Deuterated precursors are introduced into a system to follow their incorporation into downstream metabolites, elucidating metabolic pathways and their dynamics. | Deuterated glucose, Deuterated amino acids |

| Flux Analysis | Measures the rates of metabolic reactions by tracking the flow of stable isotopes through a metabolic network. | Deuterated water (D₂O), ¹³C-labeled substrates |

Potential in Toxicogenomic Pathway Elucidation in Model Systems

Toxicogenomics combines toxicology with genomics and other omics technologies to understand the molecular mechanisms of toxicity. juniperpublishers.com Deuterated compounds offer a strategic advantage in this field by helping to dissect the role of metabolism in toxicity. ebi.ac.ukresearchgate.net

The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the deuterium isotope effect. google.com This effect can be leveraged to investigate whether the toxicity of a compound is caused by the parent molecule or by one of its metabolites. If deuteration at a specific site of metabolism reduces the toxicity, it provides strong evidence that the metabolite is the toxic agent. ebi.ac.ukresearchgate.net

While specific toxicogenomic studies on this compound are not yet published, the principles of using deuterated compounds in this field are well-established. For example, by comparing the genomic and proteomic profiles of cells or model organisms exposed to Alverine versus deuterated Alverine, researchers could identify specific pathways affected by its metabolism. This approach can help in pinpointing the genes and proteins responsible for any observed toxicity and in understanding the broader biological impact of the drug and its metabolites. juniperpublishers.comebi.ac.uk

Innovations in Analytical Platform Technologies for Deuterated Compound Analysis

The analysis of deuterated compounds relies heavily on sophisticated analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for distinguishing between deuterated and non-deuterated compounds due to the precise mass difference imparted by the deuterium atoms. Techniques like liquid chromatography-mass spectrometry (LC-MS) are routinely used to separate and quantify compounds like this compound in complex biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another critical technique that can not only confirm the presence of deuterium but also pinpoint its exact location within the molecule. This is crucial for understanding the site-specific effects of deuteration on metabolism and for quality control during the synthesis of deuterated standards.

Recent innovations in analytical technologies are further enhancing the capabilities for analyzing deuterated compounds. These include advancements in MS instrumentation that offer higher sensitivity and resolution, as well as the development of novel NMR techniques for more detailed structural elucidation.

Table 2: Key Analytical Platforms for Deuterated Compound Analysis

| Analytical Platform | Key Capabilities | Relevance for this compound |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and highly sensitive detection and quantification of compounds in complex mixtures. | Primary tool for quantifying this compound as an internal standard in biological samples. |

| High-Resolution Mass Spectrometry (HR-MS) | Provides highly accurate mass measurements, enabling confident identification and differentiation of isotopologues. | Confirms the isotopic enrichment and purity of this compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the precise location of deuterium atoms within a molecule. | Verifies the structural integrity and site of deuteration in this compound. |

Exploration of this compound in Specific Biological Dysfunctions within Non-Mammalian or Cellular Models (e.g., Mitochondrial Function in Podospora anserina)

Recent research has unveiled a novel and exciting potential application for Alverine and its metabolites in the context of mitochondrial dysfunction. A patent application has disclosed that Alverine and its derivatives, including 4-Hydroxy Alverine, are being investigated for the treatment of mitochondrial diseases, particularly those associated with deficiencies in mitochondrial complex I.

Significantly, this research has extended to non-mammalian models. The patent application explicitly mentions that 4-Hydroxy Alverine was found to be active on a specific mutation (A357V) in the nuo-51 gene of the filamentous fungus Podospora anserina. This gene is a component of the mitochondrial complex I. Podospora anserina is a well-established model organism for studying aging and mitochondrial function.

This finding opens up a new frontier for the use of 4-Hydroxy Alverine and its deuterated counterpart, this compound, in fundamental research. The use of a deuterated version like this compound in such studies could help to elucidate the metabolic stability and specific mechanisms of action of the compound within the mitochondria of these model organisms. For instance, researchers could use this compound to track its uptake and localization within fungal cells and to investigate how its metabolism influences its effects on mitochondrial respiration and lifespan.

The exploration of this compound in cellular models like Podospora anserina could provide critical insights into its potential therapeutic effects on mitochondrial dysfunction, a condition implicated in a wide range of human diseases, including neurodegenerative disorders and age-related pathologies.

Table 3: Investigated and Potential Research Applications of Alverine and its Metabolites in Cellular Models

| Compound | Model System | Investigated/Potential Application | Reference |

| 4-Hydroxy Alverine | Podospora anserina | Activity on a mutation in the mitochondrial complex I nuo-51 gene. | |

| Alverine | Yeast mutants | Efficacy on mitochondrial yeast mutants. | |

| This compound | Podospora anserina / Cellular Models | Potential for tracking mitochondrial uptake, metabolism, and effects on lifespan and mitochondrial function. | (Future Direction) |

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 4-Hydroxy Alverine-d5 for use as an internal standard in pharmacokinetic studies?

- Methodological Answer:

- Synthesis: Use deuteration techniques (e.g., hydrogen-deuterium exchange under controlled pH and temperature) to replace hydrogen atoms at specific positions. Confirm reaction completion via thin-layer chromatography (TLC) or HPLC.

- Characterization: Employ nuclear magnetic resonance (NMR) to verify deuterium incorporation and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+D5]+ ion). Cross-validate with infrared spectroscopy (IR) for functional group analysis .

- Purity Assessment: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard to quantify impurities (<1% threshold) .

Q. What analytical techniques are recommended to validate the purity and isotopic enrichment of this compound?

- Methodological Answer:

- Isotopic Enrichment: Measure via mass spectrometry (MS) by comparing the ratio of deuterated to non-deuterated ions. Use isotopic peak integration to ensure ≥98% deuterium incorporation .

- Purity Validation: Perform reversed-phase HPLC with UV detection (λ = 254 nm) and confirm peak homogeneity. Validate with gas chromatography (GC) for volatile impurities .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Methodological Answer:

- Handling: Use fume hoods, nitrile gloves, and lab coats to avoid dermal exposure. Store in airtight containers at 2–8°C to prevent degradation .

- Disposal: Neutralize acidic/basic residues before transferring to hazardous waste containers. Collaborate with certified waste management services for incineration .

Advanced Research Questions

Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

- Methodological Answer:

- Accelerated Stability Studies: Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Sample at intervals (0, 12, 24, 48 hours) and analyze degradation via LC-MS/MS. Compare degradation kinetics to non-deuterated analogs to quantify isotopic effects .

- Photostability Testing: Expose to UV light (300–400 nm) and monitor structural changes using circular dichroism (CD) spectroscopy .

Q. How can contradictory pharmacokinetic data involving this compound be resolved in cross-species studies?

- Methodological Answer:

- Data Cross-Validation: Replicate studies using standardized protocols (e.g., fixed dosing intervals, matched animal weights). Apply compartmental modeling to account for species-specific metabolic rates.

- Isotopic Interference Checks: Validate assays for cross-reactivity between deuterated and endogenous metabolites using high-resolution MS .

Q. What strategies are effective for identifying unknown metabolites of this compound in vivo?

- Methodological Answer:

- Metabolite Profiling: Administer the compound to model organisms (e.g., rodents) and collect plasma/urine samples. Extract metabolites via solid-phase extraction (SPE) and analyze with quadrupole-time-of-flight (Q-TOF) MS. Use fragmentation patterns to hypothesize structures.

- Isotope Tracing: Compare retention times and MS spectra of deuterated vs. non-deuterated metabolites to distinguish endogenous compounds .

Q. Which statistical methods are suitable for analyzing variability in dose-response data involving this compound?

- Methodological Answer:

- Multivariate Analysis: Apply principal component analysis (PCA) to reduce dimensionality in datasets with multiple variables (e.g., dose, exposure time, metabolite concentration).

- Error Source Identification: Use Grubbs’ test to detect outliers and ANOVA to partition variance between experimental batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.